
dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound belongs to the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted pyrrole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole structure but with different substituents, leading to variations in chemical and biological properties.
2,5-Dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1H-tetrazol-5-yl) phenyl) pyrrole: This compound has improved anti-HIV-1 activity due to its unique structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3 |
Clave InChI |
RZMBBRFCLOMQFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
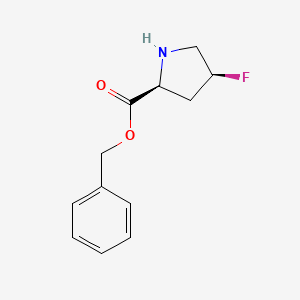
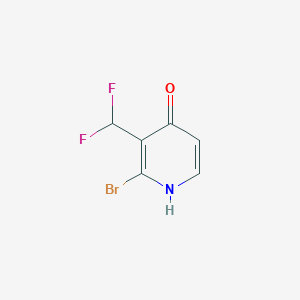
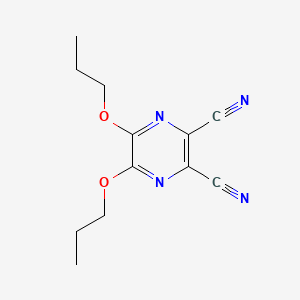
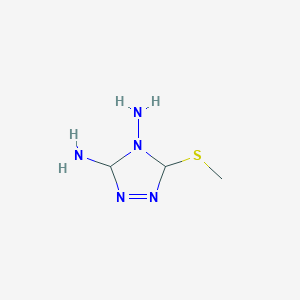
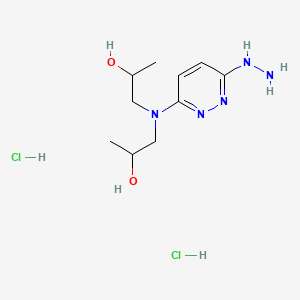
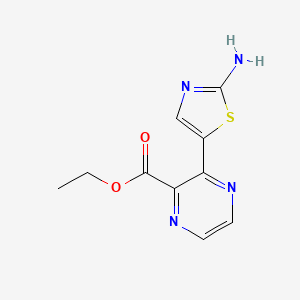

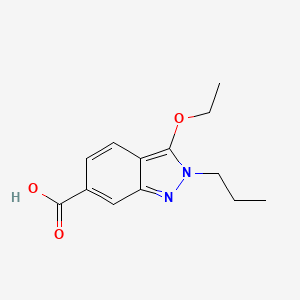
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
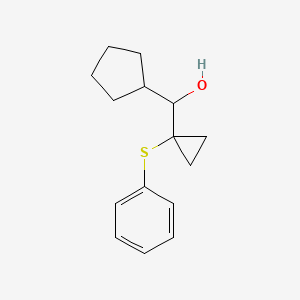
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
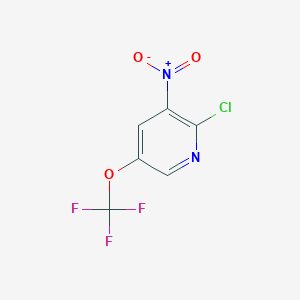
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
